Tert-butyl (2-(1-chloroethyl)phenyl)carbamate
Description
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate (CAS: 1531022-01-1) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic phenyl ring substituted with a 1-chloroethyl moiety. This compound is structurally significant in organic synthesis, particularly in pharmaceutical intermediates, where the Boc group serves to protect amines during multi-step reactions . The chloroethyl substituent introduces electrophilic reactivity, making it a versatile precursor for nucleophilic substitutions or cross-coupling reactions.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-chloroethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) |
InChI Key |
IEOPPJDGLVIVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Standard Boc Protection Protocol
- Dissolve 2-(1-chloroethyl)aniline (1 eq) in anhydrous THF.
- Add Boc₂O (1.1 eq) and a catalytic base (e.g., DMAP, triethylamine).
- Stir at room temperature for 12–24 hours.
- Purify via flash chromatography (hexane/ethyl acetate, 8:2).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF, CH₂Cl₂ | |
| Catalyst | DMAP, Fe(OTf)₃, or solvent-free | |
| Reaction Time | 0.5–24 hours | |
| Temperature | 20–40°C |
Mechanistic Insight :
Boc₂O reacts with the amine via a two-step process: (i) nucleophilic attack by the amine on the carbonyl carbon, and (ii) elimination of tert-butanol. The chloroethyl group remains stable under these conditions due to its electron-withdrawing nature.
Chloroformate-Mediated Carbamate Formation
Alternative methods use chloroformate reagents to directly introduce the carbamate group. This approach avoids Boc₂O and is suitable for large-scale synthesis.
Reaction with 2-Chloroethyl Chloroformate
- Add 2-(1-chloroethyl)aniline (1 eq) to dry CH₂Cl₂.
- Cool to 0°C and add 2-chloroethyl chloroformate (1.2 eq).
- Stir for 2 hours, then warm to room temperature.
- Extract with NaHCO₃ and purify via crystallization.
Optimization Notes :
- Catalysts : Zn(acac)₂ or Sn-based catalysts reduce by-products (<5%).
- Solvent Effects : Dichloromethane outperforms polar solvents (e.g., acetone) due to better solubility of intermediates.
Side Reactions :
- Over-chlorination at the ethyl group is mitigated by controlling stoichiometry.
- Hydrolysis of the chloroethyl group is minimized under anhydrous conditions.
Catalytic Methods for Enhanced Efficiency
Iron(III)-Catalyzed Protection
Ionic Liquid-Assisted Synthesis
- Mix [TPA][Pro] ionic liquid with amine and Boc₂O.
- Stir at room temperature for 15 minutes.
- Extract with ethyl acetate; recover ionic liquid.
Reusability : The ionic liquid retains activity for ≥5 cycles.
Functionalization of Pre-Protected Intermediates
Reductive Amination Followed by Boc Protection
- Reduce 2-(1-chloroethyl)nitrobenzene to the amine using H₂/Pd-C.
- Protect with Boc₂O under standard conditions.
- Isolate via crystallization (hexane/MTBE).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Boc₂O Protection | 85–95 | 95–99 | High | Broad substrate tolerance |
| Chloroformate Route | 70–80 | 90–95 | Moderate | Avoids Boc₂O cost |
| Fe(OTf)₃ Catalysis | 99 | 99 | High | Solvent-free, rapid |
| Ionic Liquid | 95–99 | 98 | High | Recyclable catalyst |
Critical Observations :
- Boc₂O Methods dominate due to reliability, but chloroformate routes are cost-effective for low-budget labs.
- Catalytic Systems reduce waste and align with green chemistry principles.
Troubleshooting and Optimization
Common Issues
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde.
Scientific Research Applications
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2-(1-chloroethyl)phenyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The phenyl ring and tert-butyl group contribute to the compound’s stability and reactivity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Hydroxyl Groups : Replacing the chloroethyl group with hydroxyethyl (as in ) reduces electrophilicity but enables hydrogen bonding, altering solubility and biological activity.
- Side-Chain Complexity : Compounds with extended oxoalkyl chains (e.g., 3-oxoheptyl in ) exhibit higher molecular weights and lipophilicity, impacting membrane permeability in drug candidates.
- Ring Systems : Cyclobutyl or heterocyclic modifications (e.g., thiazole in ) introduce steric effects and rigidity, influencing binding affinity in medicinal chemistry.
Key Observations :
- Catalytic Systems : Palladium catalysts (e.g., Pd(dba)₂ in ) enable efficient cross-coupling reactions, whereas Boc protection typically employs mild bases like DMAP .
- Yield Variability : Yields for Boc-protected analogs range widely (46–74% in ), influenced by steric hindrance and side-chain reactivity.
Key Observations :
- Chlorine Impact: Chlorinated derivatives (e.g., ) may pose higher toxicity risks compared to non-halogenated analogs.
- Thermal Stability : High boiling points (e.g., 578°C in ) suggest thermal robustness, critical for high-temperature reactions.
Biological Activity
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is a compound belonging to the carbamate class, which has garnered attention for its biological activities, particularly in the realms of enzyme inhibition and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.
Overview of Carbamate Compounds
Carbamates are esters derived from carbamic acid and are commonly utilized in organic synthesis. They serve various roles, including acting as protecting groups for amines during chemical reactions. The specific structure of this compound allows it to participate in biological processes, notably as an enzyme inhibitor.
The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages. This stability prevents unwanted reactions at the amine site, allowing for selective interactions with enzymes. The presence of the tert-butyl group introduces steric hindrance, enhancing the compound's resistance to hydrolysis under mild conditions. When deprotection is required, strong acids can be employed to release the active amine.
Enzyme Inhibition
Carbamates are often studied for their potential as enzyme inhibitors. This compound has been investigated for its role in inhibiting various enzymes, providing insights into enzyme function and regulation. For instance, it has been noted that compounds in this class can modulate enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related carbamate compounds. Research demonstrated that several derivatives exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39.021% to 54.239% when tested against carrageenan-induced rat paw edema models. Such findings suggest that this compound may have similar effects, warranting further investigation into its anti-inflammatory potential .
Study on Anticancer Activity
A study focused on the synthesis and biological evaluation of carbamate derivatives indicated that certain modifications could enhance anticancer activity. While specific data on this compound is limited, related compounds showed significant antiproliferative effects against various cancer cell lines. For example, derivatives demonstrated IC50 values indicating potent inhibition of cell growth .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl (2-(1-chloroethyl)phenyl)carbamate?
- Methodological Answer : Synthesis optimization requires evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests using polar aprotic solvents (e.g., DMF or THF) at 60–80°C to enhance reaction efficiency . Catalysts like DMAP or DCC may improve yields in carbamate formation. Monitoring reaction progress via TLC or LCMS (as in ) ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical to isolate high-purity product.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) to confirm functional groups (e.g., tert-butyl at δ ~1.3 ppm, carbamate carbonyl at δ ~150–155 ppm) .
- Mass Spectrometry : LCMS (as in ) or HRMS to verify molecular ion peaks (e.g., [M+H]) and rule out impurities.
- HPLC : Retention time consistency under standardized conditions (e.g., reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives?
- Methodological Answer : Despite limited toxicity data for this specific compound, general precautions for carbamates include:
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation/contact .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or LCMS)?
- Methodological Answer :
- Step 1 : Re-examine sample preparation (e.g., solvent purity, residual protons in deuterated solvents).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks or identify diastereomers .
- Step 3 : Use LCMS/MS to fragment unexpected ions and compare with predicted fragmentation patterns .
- Step 4 : Cross-validate with X-ray crystallography (using SHELXL ) for unambiguous structural confirmation.
Q. What strategies are effective for improving diastereoselectivity in tert-butyl carbamate syntheses?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate chiral ligands (e.g., BINAP) or enzymes to direct stereochemistry .
- Solvent Effects : Use chiral solvents (e.g., (R)- or (S)-limonene) to influence transition states.
- Temperature Control : Lower temperatures (e.g., –20°C) may stabilize specific intermediates, as seen in diastereoselective α-amidoalkylation reactions .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict reaction pathways (e.g., nucleophilic attack at the chloroethyl group).
- Molecular Dynamics (MD) : Simulate solvent interactions to identify aggregation-prone conditions .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .
Q. What experimental approaches assess the stability of tert-butyl carbamates under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to extrapolate shelf-life under standard conditions .
- Solid-State Stability : Use PXRD to detect polymorphic transitions during thermal stress (e.g., DSC/TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
